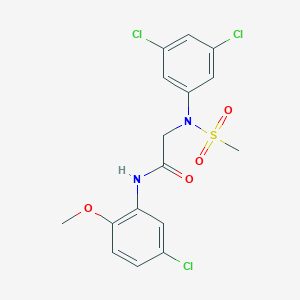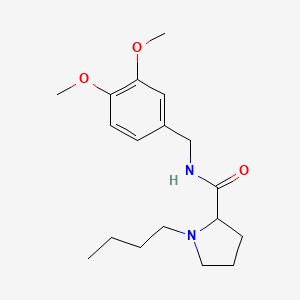
benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate, also known as BCPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate has shown potential in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. This compound has also been studied for its potential use as a corrosion inhibitor and as a material for organic electronics.
Mecanismo De Acción
The mechanism of action of benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in animal studies. It has been shown to have anti-cancer activity in vitro and in vivo, and has also been shown to have potential as a photosensitizer for photodynamic therapy. This compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate is its low toxicity and high purity, which make it suitable for use in animal studies. However, its potential as an anti-cancer agent has not been fully explored, and further research is needed to determine its efficacy in human trials.
Direcciones Futuras
There are several potential future directions for research on benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate, including further studies on its anti-cancer activity, optimization of its synthesis method, and exploration of its potential as a material for organic electronics. This compound may also have potential as a corrosion inhibitor and in other industrial applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a photosensitizer for photodynamic therapy.
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its low toxicity and high purity make it suitable for use in animal studies, and its potential as an anti-cancer agent and photosensitizer make it a promising area for further research.
Métodos De Síntesis
The synthesis of benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate is a multistep process that involves the reaction between benzyl bromide, ethyl cyanoacetate, and phenylhydrazine. The resulting product is then treated with acetic anhydride and pyridine to form this compound. This method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-12-7-13-23-14-18(19(22-23)17-10-5-2-6-11-17)20(24)25-15-16-8-3-1-4-9-16/h1-6,8-11,14H,7,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMNUDWRJVJIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4948905.png)
![N'-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4948913.png)
![2-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4948930.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)
![N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea](/img/structure/B4948963.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B4948993.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4948996.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)
![N-ethyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4949029.png)
